

Spectroscopic Analysis of Benzoyl Bromide: A Technical Guide

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Compound of Interest

Compound Name: Benzoyl bromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **benzoyl bromide**. The information is presented to be a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development.

Introduction to Benzoyl Bromide

Benzoyl bromide (C_7H_5BrO) is an acyl bromide and a key reagent in organic synthesis, frequently employed for the introduction of the benzoyl group into various molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals, polymers, and other fine chemicals. Accurate spectroscopic characterization is crucial for verifying its purity and for monitoring reactions in which it is a reactant or product. This guide focuses on its signature signals in 1H NMR, ^{13}C NMR, and IR spectroscopy.

Spectroscopic Data

The following sections present the key spectroscopic data for **benzoyl bromide** in a structured format to facilitate analysis and comparison.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the electronic environment of the hydrogen atoms in a molecule. The aromatic protons of **benzoyl bromide** exhibit a complex

splitting pattern due to their coupling with each other.

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-2, H-6 (ortho)	~ 8.04	Doublet (d) or Multiplet (m)	~ 7-8
H-4 (para)	~ 7.66	Triplet (t) or Multiplet (m)	~ 7-8
H-3, H-5 (meta)	~ 7.49	Triplet (t) or Multiplet (m)	~ 7-8

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR spectrometer.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Carbon Assignment	Chemical Shift (δ) in ppm
C=O (Carbonyl)	~ 165 - 170
C-1 (ipso)	~ 134 - 136
C-4 (para)	~ 133 - 135
C-2, C-6 (ortho)	~ 129 - 131
C-3, C-5 (meta)	~ 128 - 130

Note: The chemical shifts are approximate and can be influenced by the solvent and experimental conditions. The carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen and bromine atoms.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
C=O Stretch (Acyl Halide)	~ 1770 - 1790	Strong
Aromatic C=C Stretch	~ 1580 - 1600, ~1450 - 1500	Medium to Strong
Aromatic C-H Stretch	~ 3050 - 3100	Medium
C-Br Stretch	~ 650 - 750	Medium to Strong
Aromatic C-H Bending (out-of-plane)	~ 680 - 900	Strong

Note: The strong absorption at a high wavenumber for the carbonyl group is characteristic of an acyl halide, distinguishing it from other carbonyl compounds like ketones, aldehydes, and esters.

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of **benzoyl bromide**, which is a liquid at room temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- In a clean, dry 5 mm NMR tube, add approximately 0.5 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
- Add 1-2 drops of **benzoyl bromide** to the solvent in the NMR tube.
- Cap the tube and gently invert it several times to ensure a homogeneous solution.

Instrumental Parameters (Example for a 400 MHz spectrometer):

- Spectrometer Frequency: 400 MHz for ¹H, 100 MHz for ¹³C.

- Solvent: CDCl_3
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Temperature: 298 K (25 °C).
- ^1H NMR:
 - Number of scans: 8-16
 - Relaxation delay: 1-2 seconds
- ^{13}C NMR:
 - Number of scans: 128-1024 (or more, as needed for good signal-to-noise)
 - Relaxation delay: 2-5 seconds
 - Technique: Proton-decoupled.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Ensure the salt plates (e.g., NaCl or KBr) of the IR spectrometer are clean and dry.
- Place one drop of **benzoyl bromide** onto the surface of one salt plate.
- Carefully place the second salt plate on top of the first, creating a thin liquid film between them.
- Mount the "sandwich" of salt plates in the sample holder of the IR spectrometer.

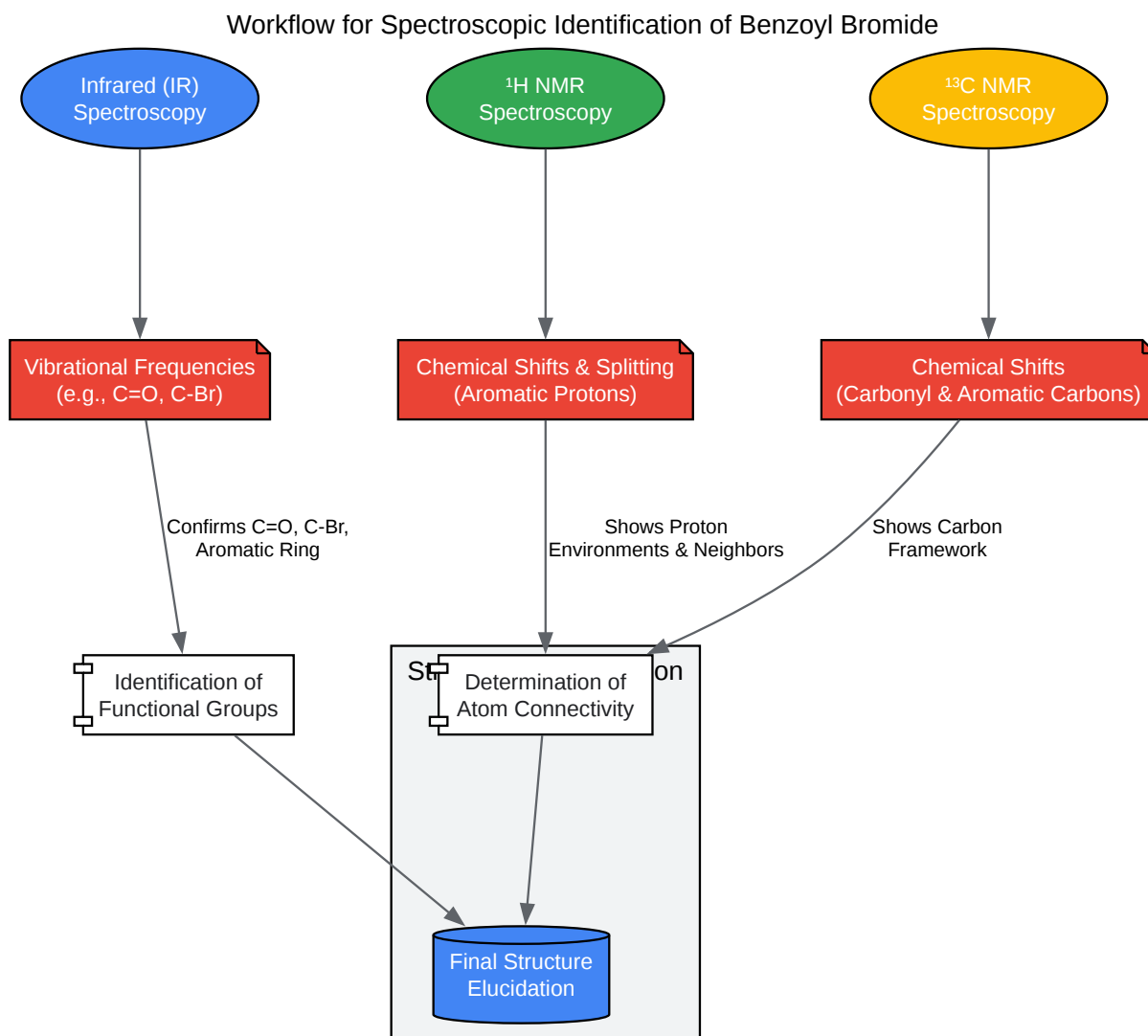
Instrumental Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
- Mode: Transmittance.

- Scan Range: Typically 4000 cm^{-1} to 400 cm^{-1} .
- Number of Scans: 16-32.
- Resolution: 4 cm^{-1} .
- A background spectrum of the clean, empty salt plates should be recorded prior to the sample scan.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of **benzoyl bromide**.



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Spectroscopic analysis workflow for **benzoyl bromide**.

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